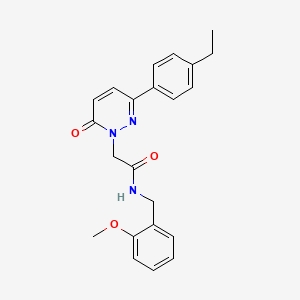

N-(2-méthoxybenzyle)-2-(3-(4-éthylphényl)-6-oxopyridazin-1(6H)-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, an ethylphenyl group, and a methoxyphenylmethyl group

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell growth through various mechanisms, including:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by modulating signaling pathways associated with apoptosis.

- Cell Cycle Arrest : It has been observed that certain derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

A study on related compounds demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, including SNB-19 and OVCAR-8, highlighting the potential of these compounds in cancer therapy .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for several key enzymes involved in metabolic processes. Notably:

- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been identified as HDAC inhibitors, which can alter gene expression and promote cancer cell death . The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of differentiation in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that derivatives may also exhibit antimicrobial properties by inhibiting bacterial growth through interference with essential metabolic pathways .

Potential Neuroprotective Effects

There is emerging evidence that compounds like this may possess neuroprotective properties. They may interact with neurotransmitter systems or inhibit enzymes associated with neurodegenerative diseases, although more research is needed to elucidate these mechanisms.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the efficacy of similar compounds:

- A study focusing on the synthesis and evaluation of new acetamide derivatives reported significant antimicrobial and anticancer activities against various pathogens and cancer cell lines .

- Another investigation into related pyridazine derivatives revealed their potential as effective HDAC inhibitors, demonstrating their ability to induce apoptosis in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Mécanisme D'action

The mechanism of action of 2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-methoxyphenyl)-6-oxopyridazin-1-yl derivatives: These compounds share the pyridazinone core but differ in the substituents on the phenyl ring.

N-substituted pyridazinones: Variations in the N-substituent can lead to differences in biological activity and chemical reactivity.

Uniqueness

2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its dual functionality as both an enzyme inhibitor and a potential therapeutic agent highlights its versatility and potential for further development in various applications.

Activité Biologique

2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Pyridazinone core : A bicyclic structure that is known for its biological activity.

- Functional groups : Includes an ethylphenyl group and a methoxybenzyl group, which may influence its pharmacological properties.

The exact mechanism of action for 2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is not fully elucidated. However, based on similar compounds, it is hypothesized that:

- Target Interaction : The functional groups may facilitate binding to specific proteins or enzymes, modulating their activity.

- Signal Pathway Modulation : It may affect pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Research indicates that derivatives of pyridazinone compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that related compounds can inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-468) by inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression:

- PI3K/AKT Pathway : Similar compounds have been shown to selectively inhibit PI3Kβ, influencing the phosphorylation of Akt, which is crucial in cancer cell survival .

Research Findings

A variety of studies have been conducted to evaluate the biological activity of similar compounds:

Case Studies

Several case studies highlight the therapeutic potential of pyridazinone derivatives:

- Combination Therapy : A study showed that combining these compounds with traditional EGFR inhibitors resulted in enhanced efficacy in resistant cancer models .

- In Vivo Studies : Animal models treated with related pyridazinone compounds exhibited reduced tumor growth and improved survival rates compared to controls .

Propriétés

IUPAC Name |

2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-3-16-8-10-17(11-9-16)19-12-13-22(27)25(24-19)15-21(26)23-14-18-6-4-5-7-20(18)28-2/h4-13H,3,14-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQADRQKABRMRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.